

Physical and chemical properties of-Dehydrogingerdione

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Compound of Interest

Compound Name: [6]-Dehydrogingerdione

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An In-Depth Technical Guide to 6-Dehydrogingerdione: Physicochemical Properties and Bioactive Mechanisms

Introduction

6-Dehydrogingerdione is a naturally occurring phenolic compound isolated primarily from the rhizome of ginger (*Zingiber officinale*)[1][2]. Structurally related to other pungent constituents of ginger like gingerols and shogaols, 6-dehydrogingerdione has emerged as a molecule of significant interest in pharmacological research.[3][4]. Unlike the more abundant gingerols, 6-dehydrogingerdione possesses a unique α,β -unsaturated ketone moiety which contributes to its distinct chemical reactivity and potent biological activities. This guide provides a comprehensive technical overview of its physical and chemical properties, validated experimental protocols for its isolation, and an exploration of its molecular mechanisms of action, tailored for researchers in chemistry, pharmacology, and drug development.

Physicochemical and Structural Properties

The precise characterization of 6-Dehydrogingerdione is fundamental for its application in experimental research and potential therapeutic development. Its identity is established through a combination of spectroscopic and physical data.

Structural and Chemical Identifiers

- IUPAC Name: (E)-1-(4-hydroxy-3-methoxyphenyl)dec-1-ene-3,5-dione[2][5]

- Synonyms:[6]-Dehydrogingerdione, 1-Dehydro-[6]-gingerdione, 6-DG[1][2][7]
- CAS Number: 76060-35-0[2][7]

Quantitative Data Summary

A compilation of the core physicochemical properties of 6-Dehydrogingerdione is presented below. These values are computationally derived and experimentally verified in the literature, providing a baseline for its scientific use.

Property	Value	Source
Molecular Formula	C ₁₇ H ₂₂ O ₄	[1][2][5][7]
Molecular Weight	290.35 g/mol	[5][7]
Exact Mass	290.15180918 Da	[2][5]
Appearance	Pale yellow solid	[8]
Melting Point	84–85 °C	[8]
Topological Polar Surface Area	63.6 Å ²	[5]
Hydrogen Bond Donors	1	[5]
Hydrogen Bond Acceptors	4	[5]
Rotatable Bonds	9	[5]
XlogP	3.5	[5]

Solubility Profile

Understanding the solubility of 6-Dehydrogingerdione is critical for preparing stock solutions and designing both in vitro and in vivo experiments.

- Organic Solvents: Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF)[9]. For experimental use, stock solutions are typically prepared in DMSO.

- **Aqueous Solubility:** Poorly soluble in aqueous buffers. To prepare aqueous solutions for biological assays, it is recommended to first dissolve the compound in a minimal amount of DMSO and then perform serial dilutions in the desired buffer, such as PBS (pH 7.2)[9]. Care must be taken to avoid precipitation, as organic solvents can have physiological effects at even low concentrations[9].

Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of 6-Dehydrogingerdione.

- **^1H and ^{13}C NMR Spectroscopy:** Detailed 1D and 2D NMR data have been published, confirming the presence of the vanillyl group, the α,β -unsaturated system, and the aliphatic side chain. The spectra are crucial for distinguishing it from related ginger compounds[8][10].
- **Mass Spectrometry (MS):** Electrospray ionization (ESI) mass spectrometry typically shows the protonated molecule $[\text{M}+\text{H}]^+$. Characteristic fragment ions, such as m/z 177 corresponding to the cinnamoyl moiety from the vanillyl group, are key identifiers in MS/MS analysis[11].
- **UV/Vis Spectroscopy:** The conjugated system in 6-Dehydrogingerdione results in a maximum UV absorbance (λ_{max}) at approximately 282 nm, which is useful for detection in HPLC analysis[9].

Isolation and Purification from *Zingiber officinale*

The isolation of 6-Dehydrogingerdione from natural sources is a multi-step process requiring careful extraction and chromatographic separation. The causality behind each step is critical for maximizing yield and purity.

Experimental Protocol: A Self-Validating Workflow

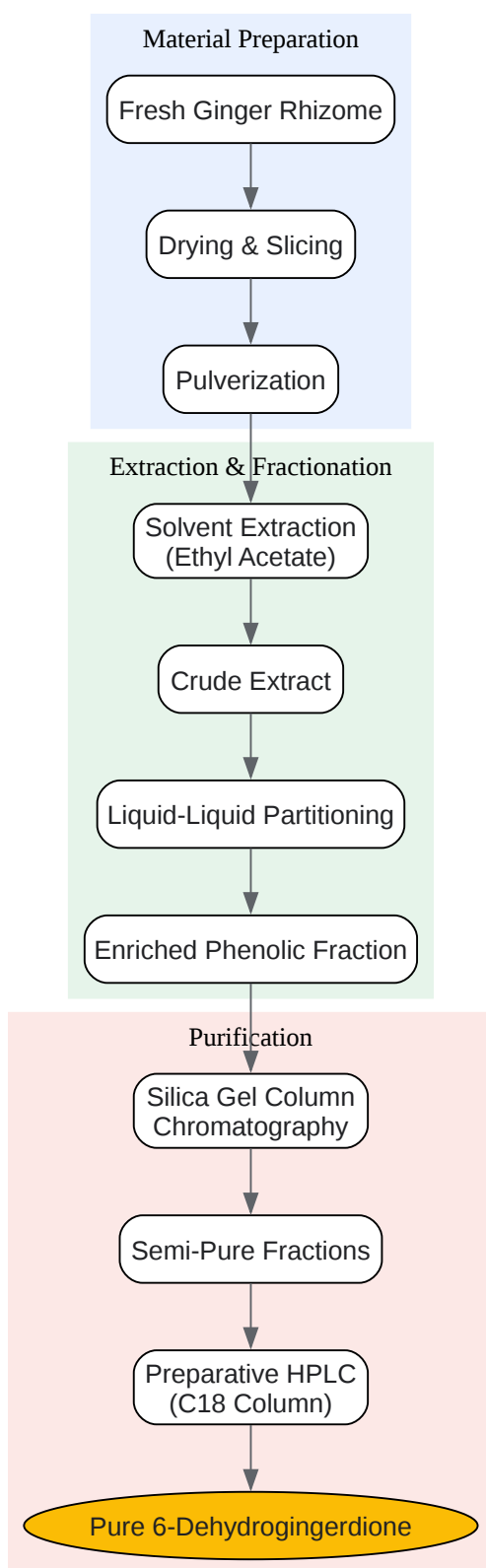
This protocol describes a standard, field-proven methodology for isolating 6-Dehydrogingerdione.

- **Preparation of Raw Material:**

- Fresh ginger rhizomes are washed, sliced, and dried at a controlled temperature (40-50°C) to prevent degradation of thermolabile compounds.
- The dried material is pulverized into a fine powder to maximize the surface area for efficient solvent extraction.
- Solvent Extraction:
 - The ginger powder is subjected to exhaustive extraction with a solvent of medium polarity, such as ethyl acetate or ethanol[8]. The choice of solvent is critical; ethyl acetate efficiently extracts phenolic compounds while minimizing the co-extraction of highly polar substances like sugars.
 - The extraction is typically performed at room temperature with agitation over 24-48 hours or via Soxhlet extraction for a shorter duration. The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator.
- Fractionation (Liquid-Liquid Partitioning):
 - The crude extract is re-dissolved in a methanol/water mixture and partitioned sequentially with solvents of increasing polarity, starting with n-hexane.
 - The n-hexane fraction removes non-polar lipids and waxes. The subsequent fraction, typically obtained with dichloromethane or ethyl acetate, is enriched with phenolic compounds, including 6-Dehydrogingerdione[12]. This step is crucial for simplifying the mixture before chromatographic purification.
- Silica Gel Column Chromatography:
 - The enriched fraction is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.
 - Elution is performed using a solvent gradient, commonly starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., from 9:1 to 7:3 v/v)[12]. The gradient separates compounds based on their polarity; less polar compounds elute first.

- Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing the target compound.
- Final Purification (Preparative HPLC):
 - Fractions containing 6-Dehydrogingerdione are pooled, concentrated, and subjected to final purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column[12].
 - A mobile phase gradient of methanol and water is typically used for elution, and detection is monitored at ~280 nm[12]. The peak corresponding to 6-Dehydrogingerdione is collected, and the solvent is evaporated to yield the pure compound.

Workflow Visualization



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Caption: Isolation workflow for 6-Dehydrogingerdione from *Zingiber officinale*.

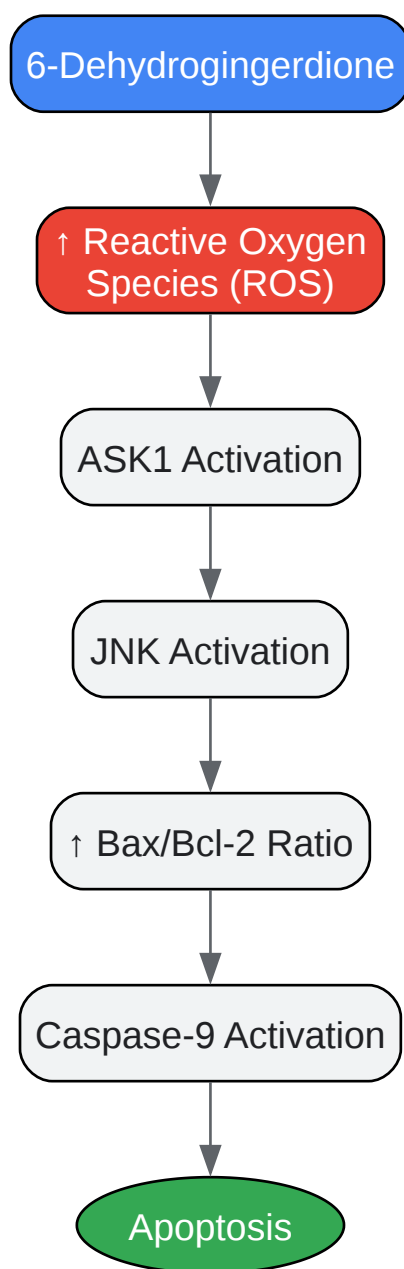
Biological Activities and Molecular Mechanisms

6-Dehydrogingerdione exhibits a range of pleiotropic pharmacological effects, which are underpinned by its interaction with specific cellular signaling pathways.

Anticancer Activity

- **Induction of Apoptosis:** 6-Dehydrogingerdione has been shown to induce apoptosis in various cancer cell lines. In human breast cancer cells (MDA-MB-231 and MCF-7), it triggers cell cycle arrest at the G2/M phase and initiates the mitochondrial apoptotic pathway.[\[6\]](#)[\[13\]](#). This is mediated by the generation of reactive oxygen species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) pathway[\[6\]](#)[\[13\]](#).
- **Sensitization to TRAIL:** In human hepatoblastoma Hep G2 cells, 6-Dehydrogingerdione sensitizes the cells to TRAIL-induced apoptosis. This effect is mediated by an ROS-dependent increase in the expression of Death Receptor 5 (DR5)[\[7\]](#).
- **Ferroptosis Induction:** Recent studies have shown that 1-dehydro-6-gingerdione can induce ferroptosis, a form of iron-dependent programmed cell death, in breast cancer cells, highlighting a novel anticancer mechanism[\[14\]](#).

Signaling Pathway: ROS/JNK-Mediated Apoptosis



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Caption: ROS/JNK signaling pathway for 6-Dehydrogingerdione-induced apoptosis.

Neuroprotective and Anti-inflammatory Effects

- Neuroprotection: 6-Dehydrogingerdione provides significant cytoprotection against oxidative stress-induced damage in neuronal cells[3][15]. Its mechanism involves the activation of the Keap1-Nrf2-ARE pathway, leading to the upregulation of phase II antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase (NQO1)[15].

- Anti-inflammation: The compound effectively restrains lipopolysaccharide (LPS)-induced inflammatory responses in macrophages, inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines[8][16].

Pharmacokinetics and Druglikeness

In silico and preliminary in vivo studies provide insights into the pharmacokinetic profile of 6-Dehydrogingerdione.

- Absorption and Druglikeness: Computational models predict good human intestinal absorption (93.15%) and that the compound generally fulfills druglikeness criteria[17].
- Metabolism: It is predicted to be an inhibitor of several cytochrome P450 enzymes (CYP1A2, CYP2C19) but not others (CYP2C9, CYP2D6, CYP3A4)[17]. Like other ginger phenolics, it likely undergoes significant phase II metabolism, particularly glucuronide conjugation, which can lead to low systemic exposure of the free compound after oral administration[18]. The half-lives of related ginger compounds and their metabolites are typically short, between 1 and 3 hours[4][19].

Conclusion

6-Dehydrogingerdione stands out as a promising bioactive natural product from ginger with well-defined physicochemical properties and potent, multi-target biological activities. Its ability to modulate key cellular pathways, such as those involved in apoptosis, oxidative stress, and inflammation, makes it a compelling candidate for further investigation in drug discovery. The detailed understanding of its chemical characteristics, coupled with robust isolation protocols, provides a solid foundation for researchers to explore its full therapeutic potential. Future studies should focus on overcoming the challenges of its pharmacokinetic profile to translate its demonstrated in vitro efficacy into in vivo therapeutic applications.

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